molecular formula C18H15NO4 B2583536 (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate CAS No. 953242-11-0

(5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate

Cat. No.: B2583536
CAS No.: 953242-11-0
M. Wt: 309.321
InChI Key: BIBVWEDFSUDXAH-UHFFFAOYSA-N
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Description

(5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a phenyl group attached to the oxazole ring and a phenoxyacetate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate typically involves the reaction of 5-phenyl-1,2-oxazole-3-carboxylic acid with phenoxyacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or phenoxyacetate groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced oxazole derivatives with hydrogenated functional groups.

    Substitution: Substituted oxazole derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for pharmaceutical development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-phenylisoxazol-3-yl)methyl 2-phenoxyacetate
  • 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

Uniqueness

(5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate is unique due to its specific combination of the oxazole ring and phenoxyacetate ester group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c20-18(13-21-16-9-5-2-6-10-16)22-12-15-11-17(23-19-15)14-7-3-1-4-8-14/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBVWEDFSUDXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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